Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-
Description
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, is a substituted arylboronic acid characterized by a phenyl ring functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 5-position. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, and sensor development.
Properties
CAS No. |
1127647-66-8 |
|---|---|
Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(2-ethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
JQWGBQFGBYMLEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boron-containing compound. For instance, the preparation of B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid can be achieved through the reaction of 2-ethoxy-5-(1-methylethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Boronic acids, including B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid, undergo various chemical reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Hydrocarbons.
Scientific Research Applications
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group can interact with biological molecules, forming stable complexes that modulate their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity and solubility of boronic acids are highly dependent on substituent type, position, and electronic effects. Key comparisons include:
- Electronic Effects: The ethoxy group in the target compound donates electrons via resonance, which may stabilize interactions with serine residues in enzyme active sites (e.g., β-lactamases) . This contrasts with electron-withdrawing groups like -NO₂ in o-nitrophenylboronic acid, which enhance electrophilicity and catalytic activity .
- Steric Effects : The isopropyl group at the 5-position introduces bulkiness, similar to triisopropyl-substituted analogs (e.g., CAS 154549-38-9). Such groups may hinder enzyme access but improve binding specificity .
Solubility and Physicochemical Properties
- Lipid/Water Partitioning: Compounds with hydrophobic groups (e.g., isopropyl or nonyloxy) exhibit poor solubility in aqueous media, complicating biological testing. For example, [4-(nonyloxy)phenyl]boronic acid (CAS 173392-87-5) is highly lipophilic .
- Precipitation Issues : Bulky derivatives like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in culture media, necessitating structural optimization for drug development .
Biological Activity
Boronic acids, particularly derivatives like B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid, have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and its role in various therapeutic applications.
B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid is characterized by the following chemical properties:
- Molecular Formula : C₉H₁₃BO₃
- Molecular Weight : 180.01 g/mol
- CAS Number : 123291-97-4
Boronic acids can interact with biological molecules through the formation of coordinate covalent bonds, primarily with nucleophilic sites such as hydroxyl groups on serine residues. This interaction can lead to the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.
Key Mechanisms:
- Proteasome Inhibition : Similar to bortezomib, boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors.
- Tyrosine Kinase Inhibition : The compound may also act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell growth.
- Cell Cycle Arrest : Studies indicate that certain boronic acid derivatives induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells.
Biological Activity and Antiproliferative Effects
Recent studies have demonstrated the antiproliferative activity of B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid against various cancer cell lines. The compound was tested against human prostate cancer (PC-3) and liver cancer (HepG2) cell lines using the CellTiter 96 assay.
Results Summary:
| Cell Line | IC₅₀ (µg/mL) | Notes |
|---|---|---|
| PC-3 | 18.76 ± 0.62 | High cytotoxic effect observed |
| HepG2 | 15.00 ± 0.50 | Significant reduction in cell viability |
| MCF-7 | 11.52 ± 0.46 | Moderate cytotoxicity with no effect on healthy cells |
Case Studies
- Antiproliferative Study : A study evaluated the antiproliferative potential of several boronic acid derivatives, including B-[2-ethoxy-5-(1-methylethyl)phenyl]. The results indicated a clear structure-activity relationship, with this compound demonstrating significant activity against multiple cancer types.
- Mechanism Exploration : Further research focused on understanding the mode of action through flow cytometry and Western blot analysis. The compound was found to induce apoptosis via caspase activation and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
